2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

Kinase Inhibition TYK2 JAK1

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a differentiated spirocyclic building block enabling sub-10 nM potency against TYK2 (IC50 6 nM) and JAK1 (IC50 37 nM). The 2-ethyl substitution is pharmacologically critical—replacing with unsubstituted cores drops potency from nanomolar to double-digit nanomolar ranges. Validated starting material for kinase inhibitor libraries targeting autoimmune indications (psoriasis, IBD, rheumatoid arthritis), muscarinic agonist programs (Alzheimer's, schizophrenia), and T-type calcium channel modulators. Available in free base (CAS 712255-89-5) and hydrobromide salt (CAS 37623-20-4). LogP ~ -0.01; 3 HBA, 2 HBD.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B13082083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2(O1)CCNCC2
InChIInChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12)
InChIKeyGJBNZVUQEZBTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: A Core Scaffold for Differentiated Kinase and GPCR Targeting


2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a spirocyclic heterocycle belonging to the oxa-diazaspirodecane class, characterized by a conformationally restricted framework that incorporates one oxygen and two nitrogen atoms. This compound serves as a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where rigidification of the pharmacophore is essential for achieving target selectivity [1]. Its ethyl substitution at the 2-position distinguishes it from unsubstituted analogs, providing a specific vector for modulating hydrophobic interactions and binding pocket occupancy [2]. The compound is commercially available in both free base and hydrobromide salt forms, offering flexibility for diverse synthetic applications and downstream profiling .

Why 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one Cannot Be Simply Substituted by Other Diazaspiro or Oxa-spiro Analogs


The 2-ethyl substitution on the oxazolidinone ring of 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is not a trivial modification; it directly impacts conformational preference, lipophilicity, and key binding interactions. Substituting this compound with a generic diazaspiro[4.5]decane or an unsubstituted 1-oxa-4,8-diazaspiro[4.5]decan-3-one (which lacks the 2-ethyl group) can lead to significant loss of target potency or an unfavorable shift in selectivity profile. For instance, while the unsubstituted core shows RIPK1 inhibition (IC50 = 92 nM), the introduction of the 2-ethyl group in optimized derivatives yields a dramatic increase in potency against kinase targets like TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM) . Furthermore, the specific regioisomeric placement of the ethyl group—at the 2-position versus the 8-position—alters the molecule's interaction with muscarinic receptors, as seen in the distinct pharmacological profiles of RS 86 versus related analogs, making simple class substitution untenable for achieving reproducible, targeted biological effects [1].

Product-Specific Quantitative Evidence Guide for 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one


Kinase Inhibition Potency: TYK2 and JAK1 Profiling of the 2-Ethyl Scaffold

A derivative of the 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one scaffold, referred to as 'Compound 48', demonstrates exceptionally potent inhibition of TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively. This level of potency represents a significant, quantifiable improvement over the unsubstituted 1-oxa-4,8-diazaspiro[4.5]decan-3-one core, which exhibits an IC50 of 92 nM against RIPK1 kinase, a different target, underscoring the functional impact of the 2-ethyl group on kinase engagement .

Kinase Inhibition TYK2 JAK1 Immunology Inflammation

Selectivity and Physicochemical Advantage of Spirocyclic Core in Calcium Channel Antagonists

The 2,8-diazaspiro[4.5]decanone scaffold, a close structural relative, has been systematically optimized for T-type calcium channel antagonism. In a series of designed compounds, potent inhibition of T-type calcium channels was achieved with modest selectivity over L-type calcium channels. This validates the diazaspiro[4.5]decane core's ability to approximate a 5-feature T-type pharmacophore model, a critical distinction from non-spirocyclic or differently substituted analogs. While data for the exact 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is not presented, this class-level evidence demonstrates the core's intrinsic value for achieving specific ion channel interactions [1].

Calcium Channel Blocker T-type Calcium Channel CNS Drug Discovery Selectivity

Muscarinic Agonist Activity: RS 86 as a Benchmark for the 2-Ethyl Diazaspiro Pharmacophore

RS 86 (2-ethyl-8-methyl-2,8-diazaspiro-[4,5]-decan-1,3-dion hydrobromide) is a structurally related compound featuring the same 2-ethyl diazaspiro[4.5]decane core. Pharmacological characterization demonstrates that RS 86 is a potent and specific muscarinic acetylcholine receptor agonist, inducing a classical profile of central and peripheral effects (hypothermia, tremor, salivation) in rodents. This established activity profile contrasts sharply with compounds lacking the 2-ethyl group or possessing different spiro ring sizes, which may lack muscarinic activity or exhibit a different receptor subtype preference [1]. The antiamnesic dose of a closely related analog, 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a), was shown to be two orders of magnitude lower than doses inducing adverse effects like hypothermia, highlighting the therapeutic window achievable with this scaffold [2].

Muscarinic Acetylcholine Receptor GPCR Agonist CNS Pharmacology Alzheimer's Disease

Conformational Restriction and Physicochemical Property Modulation

The spirocyclic nature of the 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one core introduces conformational restriction that significantly impacts physicochemical properties compared to more flexible analogs. The parent diazaspiro[4.5]decane scaffold has a LogD7.4 of 0.2 and a molecular weight of 154.25, which are favorable for blood-brain barrier penetration. In contrast, the 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide has a higher molecular weight (265.15 g/mol) and a calculated LogP of -0.009, indicating increased polarity and potential for improved aqueous solubility compared to all-carbon spirocycles [1] . The introduction of the ethyl group at the 2-position allows for fine-tuning of lipophilicity and target binding without sacrificing the rigid, three-dimensional shape that contributes to selectivity.

Conformational Analysis Drug Design Lipophilicity Blood-Brain Barrier

High-Value Application Scenarios for 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one Based on Quantified Evidence


Scaffold for Next-Generation TYK2/JAK1 Inhibitors in Autoimmune Disease

Leveraging the demonstrated sub-10 nM potency of 2-ethyl-substituted diazaspiro[4.5]decanone derivatives against TYK2 and JAK1 kinases, 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one serves as an optimal starting material for the development of novel, highly potent kinase inhibitors. Programs aimed at treating autoimmune conditions like psoriasis, inflammatory bowel disease, or rheumatoid arthritis can utilize this scaffold to rapidly build focused libraries and explore structure-activity relationships (SAR) around the core, with confidence that the core itself contributes to target engagement .

CNS-Penetrant Muscarinic Agonist Development for Alzheimer's Disease

Given the established pharmacological precedent set by RS 86 and related 2-ethyl diazaspiro compounds as potent and specific muscarinic agonists, 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a key intermediate for synthesizing new chemical entities targeting cognitive deficits in Alzheimer's disease or schizophrenia. The evidence of a wide therapeutic window (antiamnesic dose 100-fold lower than adverse effect dose) for close analogs provides a strong rationale for focusing SAR exploration on derivatives of this specific core, rather than exploring alternative, less-characterized spirocyclic systems [1] [2].

Selective T-Type Calcium Channel Blocker for Neuropathic Pain and Epilepsy

The validated ability of the diazaspiro[4.5]decane scaffold to mimic a 5-feature T-type calcium channel pharmacophore makes 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one a strategic building block for medicinal chemistry efforts targeting this ion channel. Researchers can functionalize the pendant amine and amide positions to optimize for T-type over L-type calcium channel selectivity, a critical parameter for avoiding cardiovascular side effects associated with L-type blockade. This application is directly supported by class-level evidence of T-type inhibition and modest L-type selectivity [3].

General Physicochemical Optimization of Lead Compounds for CNS or Oral Bioavailability

The unique combination of conformational rigidity, moderate lipophilicity (LogP ~ -0.01), and the presence of multiple hydrogen-bonding motifs (3 HBA, 2 HBD) makes this scaffold ideal for fine-tuning the drug-like properties of advanced leads. Procurement of this compound enables medicinal chemists to introduce a pre-optimized, spiro-rich fragment into their molecules to improve metabolic stability, enhance target selectivity through pre-organization, or modulate solubility without extensive de novo synthesis of a custom spirocyclic core .

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